molecular formula C7H7NO3S B13038129 1-Methylsulfinyl-2-nitrobenzene

1-Methylsulfinyl-2-nitrobenzene

Cat. No.: B13038129
M. Wt: 185.20 g/mol
InChI Key: JECOZFMBKQJNDT-UHFFFAOYSA-N
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Description

1-Methanesulfinyl-2-nitrobenzene is an organic compound with the molecular formula C7H7NO3S It is characterized by the presence of a methanesulfinyl group (-SOCH3) and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfinyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of methanesulfinylbenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-methanesulfinyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfinyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methanesulfinyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfinyl-2-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfinyl group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 1-Methanesulfinyl-2-nitrobenzene is unique due to the presence of both a methanesulfinyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

1-methylsulfinyl-2-nitrobenzene

InChI

InChI=1S/C7H7NO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

JECOZFMBKQJNDT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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